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molecular formula C6H8ClN3O3 B8466475 5-Chloro-3-methoxymethyl-1-methyl-4-nitropyrazole

5-Chloro-3-methoxymethyl-1-methyl-4-nitropyrazole

Cat. No. B8466475
M. Wt: 205.60 g/mol
InChI Key: RXGUJNOIPXWVQU-UHFFFAOYSA-N
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Patent
US05719283

Procedure details

A solution of 3-bromomethyl-5-chloro-1-methyl-4-nitropyrazole (5.0 g, 19.6 mmol) in methanol (50 ml) was treated with silver nitrate (5.75 g, 33.8 mmol) and the mixture heated under reflux for 2 hours. The cooled reaction mixture was filtered and the filtrate evaporated under vacuum. The residue was partitioned between ethyl acetate (100 ml) and water (50 ml ) and the aqueous phase extracted with a further quantity of ethyl acetate (50 ml). The organic extracts were combined, dried (MgSO4) and evaporated under vacuum. Chromatography on silica gel, eluting with a 97:3 mixture of dichloromethane and methanol, gave the title pyrazole as a white solid (1.6 g, 40%), m.p. 59°-63° C. Found: C,34.65; H, 3.83; N,20.05. C6H8ClN3O3 recreates C,35.05; H, 3.92; N, 20.44%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
catalyst
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[N:5]([CH3:12])[N:4]=1.[CH3:13][OH:14]>[N+]([O-])([O-])=O.[Ag+]>[Cl:11][C:6]1[N:5]([CH3:12])[N:4]=[C:3]([CH2:2][O:14][CH3:13])[C:7]=1[N+:8]([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=NN(C(=C1[N+](=O)[O-])Cl)C
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
5.75 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (100 ml) and water (50 ml )
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with a further quantity of ethyl acetate (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with a 97:3 mixture of dichloromethane and methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1C)COC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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